molecular formula C7H5FN2 B1272301 4-Amino-3-fluorobenzonitrile CAS No. 63069-50-1

4-Amino-3-fluorobenzonitrile

Cat. No. B1272301
CAS RN: 63069-50-1
M. Wt: 136.13 g/mol
InChI Key: RLMBRRQWBTWGMB-UHFFFAOYSA-N
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Description

4-Amino-3-fluorobenzonitrile is a chemical compound that is closely related to other benzonitrile derivatives, which are often studied for their interesting photophysical and photochemical properties. While the provided papers do not directly discuss 4-Amino-3-fluorobenzonitrile, they do provide insights into similar compounds that can help infer some of its characteristics. For instance, 4-(dimethyl)aminobenzonitrile (DMABN) is known for its photoinduced intramolecular charge transfer (ICT) and dual fluorescence in polar solvents, which could suggest that 4-Amino-3-fluorobenzonitrile may also exhibit interesting photophysical behaviors due to the presence of an amino group and a substituent on the benzene ring .

Synthesis Analysis

The synthesis of related compounds, such as 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, involves the use of fluorous synthetic routes. These methods include the creation of an aryloxime intermediate from 2-fluorobenzonitrile, which then undergoes cyclization in acidic conditions. This process results in the desired product and allows for the recovery and reuse of the fluorous oxime, indicating a potential for environmentally friendly and sustainable synthesis methods that could be applicable to the synthesis of 4-Amino-3-fluorobenzonitrile .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-3-fluorobenzonitrile, such as 4-aminobenzonitrile (ABN) and DMABN, reveals that the amino group can have a pyramidal character and is not always coplanar with the phenyl ring. This non-planarity can affect the electronic properties and reactivity of the molecule. For example, in ABN, the angle between the planes of the amino group and the phenyl ring is significant, which could imply that in 4-Amino-3-fluorobenzonitrile, the presence of the fluorine atom might further influence the molecular geometry and thus its electronic properties .

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of 4-Amino-3-fluorobenzonitrile, they do provide insights into the reactivity of similar aminobenzonitriles. The presence of an amino group can facilitate various chemical transformations, such as cyclization reactions, which are key in synthesizing heterocyclic compounds. The fluorous oxime synthesis method mentioned earlier also highlights the potential for 4-Amino-3-fluorobenzonitrile to participate in reactions that lead to the formation of diverse organic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3-fluorobenzonitrile can be inferred from related compounds. DMABN's dual fluorescence suggests that the amino group can significantly impact the photophysical properties of benzonitrile derivatives. The molecular structure analysis of ABN and DMABN indicates that the amino group's orientation relative to the phenyl ring can influence the compound's dipole moment and electronic distribution. These factors are crucial in determining solubility, boiling and melting points, and reactivity, which are essential for practical applications in materials science and organic synthesis .

Scientific Research Applications

Microwave-Assisted Synthesis

A study by Ang et al. (2013) explored a microwave-assisted, fluorous synthetic route to synthesize compounds including 4-amino-1H-2,3-benzoxazines. This method involved linking 2-fluorobenzonitrile or 2-(bromomethyl)benzonitrile to a fluorous oxime tag, leading to aryloxime intermediates that undergo cyclization. The process is efficient and allows for the reuse of the fluorous ketone.

Structural and Electronic Properties

A study conducted by Ribeiro da Silva et al. (2012) investigated the energetic and structural properties of monofluorobenzonitriles, including 4-fluorobenzonitrile. They derived various thermodynamic properties, studied the vapor-pressure of these compounds, and correlated them with their electronic properties.

Synthesis of 3-Bromo-2-fluorobenzoic Acid

Zhou Peng-peng (2013) described the synthesis of 3-bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile. This process involved bromination, hydrolysis, diazotization, and deamination, providing a method with low cost and mild reaction conditions, suitable for industrial scale production. Details here.

Synthesis of Quinazolines

Hynes et al. (1991) reported on the synthesis of quinazolines from 2-fluorobenzonitriles. They found that certain substituted 2-fluorobenzonitriles can be cyclized with guanidine carbonate to produce 2,4-diaminoquinazolines. This approach offers a wide range of possible substitutions on the benzenoid ring, enhancing its application in synthesis. Read more.

Carbon Dioxide Fixation

Kimura et al. (2012) developed a method using a simple monomeric tungstate to catalyze the fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. This method demonstrates an efficient and scalable way to chemically fixate CO2, potentially contributing to carbon capture strategies. Explore further.

Inhibitor Synthesis

In the context of medicinal chemistry, Nishio et al. (2011) synthesized a compound (DSR-12727) using 4-fluorobenzonitrile, demonstrating its potential as a dipeptidyl peptidase IV inhibitor. While focusing on the synthesis part, this research indicates the utility of 4-fluorobenzonitrile in drug development. Read the study.

Intramolecular Charge Transfer Studies

Zachariasse et al. (1996) investigated the excited state intramolecular charge transfer and dual fluorescence in several 4-aminobenzonitriles. This study contributes to understanding the photophysical properties of these compounds, relevant in areas like material science and photochemistry. Study details.

Application in Solar Cells

Jeong et al. (2011) explored the use of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells. They found that the addition of this compound improved power conversion efficiencies, indicating its potential in the development of more efficient solar cells. Further reading.

Safety And Hazards

4-Amino-3-fluorobenzonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

4-amino-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMBRRQWBTWGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373365
Record name 4-Amino-3-fluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-fluorobenzonitrile

CAS RN

63069-50-1
Record name 4-Amino-3-fluorobenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-fluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-fluorobenzonitrile
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Synthesis routes and methods I

Procedure details

6.8 Parts of 4-bromo-2-fluoroaniline were dissolved in 75 parts of N-methylpyrrolidone. This solution was treated with 4.2 parts of cuprous cyanide. The reaction mixture was heated to 190° for 2 hours. The reaction mass was poured into a mixture of 200 parts of ice and 15 parts of sodium cyanide. This mixture was then heated on a steam bath for 2 hours at 60°-70°. This aqueous solution was then extracted with four 100-part portions of toluene. The toluene extracts were combined and washed with four 300-part portions of water followed by 100-parts of saturated aqueous NaCl. The toluene solution of the product was dried over sodium sulfate and evaporated at a reduced pressure of 50 mm.Hg to give 2.6 parts of 4-amino-3-fluorobenzonitrile, m.p. 71°-73°.
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cuprous cyanide
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Synthesis routes and methods II

Procedure details

To a 0° C. EtOAc (150 mL) solution of 3-fluoro-4-nitrobenzamide (4.85 g, 26.4 mmol) and Et3N (5.34 g, 52.8 mmol) was added dropwise a CH2Cl2 (50 mL) solution of 1,1,1-trichloroacetyl chloride (5.28 g, 29.04 mmol). The reaction was complete in 2 h (TLC, 1:1 hexane:EtOAc), then it was washed with 1N HCl, dried (MgSO4) and evaporated to give 4.1 g of the corresponding nitrile.
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1,1,1-trichloroacetyl chloride
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50 mL
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Synthesis routes and methods III

Procedure details

Trifluoroacetic acid (1 ml) was added dropwise to a solution of 3-fluoro-4-[(4-methoxybenzyl)amino]benzonitrile (1.0 g, 3.9 mmol), obtained in Example 25(1), in anhydrous dichloromethane (20 ml) cooled to 0° C. with stirring. The resulting mixture was stirred at room temperature overnight. At the end of this time, the reaction mixture was poured into saturated aqueous sodium hydrogencarbonate solution at 0° C. The resulting mixture was partitioned between ethyl acetate and water. The organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residual oil was chromatographed on a silica gel column using ethyl acetate-hexane (1:6) as the eluant to afford 4-amino-3-fluorobenzonitrile (252 mg, yield 47%) as a pale orange solid which was recrystallized from ethyl acetate-hexane to give white powdery crystals. Melting point: 84° C.
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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-fluorobenzonitrile
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4-Amino-3-fluorobenzonitrile

Citations

For This Compound
25
Citations
W Qian, HK Yuan, R Zhang… - Journal of Coordination …, 2016 - Taylor & Francis
… As shown in figure 1a, each molecule consists of 0.5 Ag ion, one 4-amino-3-fluorobenzonitrile (L 1 ) and 0.5 noncoordinating NO 3 unit. Each Ag is four-coordinate with two N cyano and …
Number of citations: 5 www.tandfonline.com
D Kang, FX Ruiz, D Feng, A Pilch, T Zhao… - Journal of medicinal …, 2020 - ACS Publications
Our previous efforts have led to the development of two potent NNRTIs, K-5a2 and 25a, exhibiting effective anti-HIV-1 potency and resistance profiles compared with etravirine. However…
Number of citations: 32 pubs.acs.org
Y Fang, S Zhang, M Li, L Xiong, L Tu, S Xie… - Journal of Enzyme …, 2020 - Taylor & Francis
… Coupling reaction of 4,6-dichloro-5-methoxypyrimidine with 4-amino-3-fluorobenzonitrile in DMF under basic condition afforded compound 7, followed by demethylation using BBr 3 …
Number of citations: 5 www.tandfonline.com
H Hikawa, T Koike, K Izumi, S Kikkawa… - … Synthesis & Catalysis, 2016 - Wiley Online Library
… The reaction of 4-amino-3-fluorobenzonitrile, 2-aminophenyl phenyl sulfone, and 2-aminopyridine resulted in excellent to good yields (3 o, 85 %; 3 p, 75 %; 3 q, 90 %). No reaction …
Number of citations: 46 onlinelibrary.wiley.com
A Mamai, AM Chau, BJ Wilson, ID Watson… - ACS Medicinal …, 2023 - ACS Publications
… substituent improved the potency by 3-fold relative to 6 (compound 11, IC 50 = 132 μM, K D = 119 μM, Table 1), while the 4-amino-3-chlorobenzonitrile or 4-amino-3-fluorobenzonitrile …
Number of citations: 2 pubs.acs.org
F Wei, Z Wang, Y Sun, Z Fang, E De Clercq… - lirias.kuleuven.be
… The previously prepared compounds 8 and 10 were selected as starting materials, 10 which were reacted with 4-amino-3-fluorobenzonitrile, 4-amino-2-fluorobenzonitrile, 4-amino-2,3-…
Number of citations: 0 lirias.kuleuven.be
Z Wang, WA Zalloum, W Wang, X Jiang… - Journal of Medicinal …, 2021 - ACS Publications
… 10 or 15 were selected as starting materials, which underwent the Buchwald–Hartwig reaction with 4-aminobenzonitrile, 4-amino-2-fluorobenzonitrile, or 4-amino-3-fluorobenzonitrile in …
Number of citations: 12 pubs.acs.org
UM Battisti, R García-Vázquez, D Svatunek… - Bioconjugate …, 2022 - ACS Publications
… To a solution of 4-amino-3-fluorobenzonitrile (0.82 g, 6.00 mmol) in CH 2 Cl 2 (30.0 mL) was added acetic anhydride (0.80 mL, 8.40 mmol). The mixture was stirred at room temperature …
Number of citations: 9 pubs.acs.org
KW Wurm, FM Bartz, L Schulig, A Bodtke… - …, 2022 - Wiley Online Library
The K V 7 potassium channel openers flupirtine and retigabine have been valuable options in the therapy of pain and epilepsy. However, as a result of adverse reactions, both drugs …
H Beck, T Thaler, D Meibom… - Journal of medicinal …, 2020 - ACS Publications
… For the synthesis of tetrazole 23, imidazolide 65a was first reacted with 4-amino-3-fluorobenzonitrile to give nitrile 90 using KOtBu as a base for the amide-bond formation. 1,3-Dipolar …
Number of citations: 19 pubs.acs.org

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